N-methoxyoxan-4-imine

説明

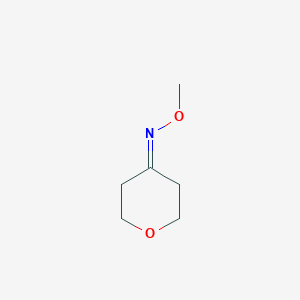

Structure

3D Structure

特性

IUPAC Name |

N-methoxyoxan-4-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-8-7-6-2-4-9-5-3-6/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFBDDNAROAGTOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=C1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for N Methoxyoxan 4 Imine and Analogues

Direct Condensation Approaches for Cyclic Imine Formation

The most direct and widely employed method for synthesizing imines, including N-alkoxy variants like N-methoxyoxan-4-imine, is the condensation reaction between a carbonyl compound and a primary amine or its derivative. acs.org In this specific case, the precursors are oxan-4-one (tetrahydro-4H-pyran-4-one) and O-methylhydroxylamine. This reversible reaction necessitates the removal of the water byproduct to drive the chemical equilibrium toward the imine product. acs.orgnih.gov

Classical Acid-Catalyzed Condensation Techniques

The condensation of ketones with amines to form imines is a well-established reaction that is often accelerated by an acid catalyst. youtube.com The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for the subsequent nucleophilic attack by the amine (O-methylhydroxylamine). libretexts.orgyoutube.com This is followed by the formation of a carbinolamine intermediate. libretexts.org A proton transfer from the nitrogen to the oxygen creates a good leaving group (water), which is then eliminated to form an iminium ion. libretexts.org The final step is the deprotonation of the nitrogen by a base to yield the neutral imine product and regenerate the acid catalyst. libretexts.org

Various acid catalysts can be employed, ranging from mineral acids like HCl to organic acids such as p-toluenesulfonic acid (p-TsOH). To drive the reaction to completion, water is typically removed from the reaction mixture, often through azeotropic distillation using a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous sodium sulfate or molecular sieves. acs.orgrsc.org Heterogeneous acid catalysts, such as the sulfonic acid resin Amberlyst® 15, offer advantages like ease of separation from the reaction mixture and recyclability. peerj.com

| Carbonyl Substrate | Amine Substrate | Catalyst/Conditions | Yield | Reference |

|---|---|---|---|---|

| Aromatic Aldehydes | Primary Alkyl Amines | Amberlyst® 15, Room Temperature, Solventless | Excellent | peerj.com |

| Ketones | Amines | NaHCO3, Molecular Sieves 4Å, Toluene, 80 °C | Not Specified | rsc.org |

| Aldehydes/Ketones | Primary Amines | H₂SO₄ (catalyst) | General Method | khanacademy.org |

| Aldehydes | Sulfonamides | Tris(2,2,2-trifluoroethyl)borate, Room Temperature | High | organic-chemistry.org |

Catalyst-Free and Solvent-Free Methodologies for Imine Synthesis

In line with the principles of green chemistry, significant efforts have been directed toward developing imine synthesis methods that eliminate the need for catalysts and organic solvents. acs.org These techniques often rely on thermal energy, sometimes supplied by microwave irradiation, to promote the condensation of neat reactants. organic-chemistry.org A key aspect of these methods is the efficient removal of the water byproduct, which can be achieved by conducting the reaction under reduced pressure. scirp.orgscirp.org

This approach has proven effective for a variety of aldehydes and amines. scirp.org For instance, mixing aldehydes and amines without any solvent and subsequently removing water and unreacted starting materials under high vacuum can produce pure imines in excellent yields, often without the need for further purification. scirp.org In some cases, a non-toxic and inexpensive reagent like calcium oxide (CaO) can be used in conjunction with microwave irradiation to facilitate the reaction in dry media. researchgate.net The absence of a solvent leads to a higher concentration of reactants, which can significantly shorten reaction times. scirp.org

| Reactant A | Reactant B | Conditions | Key Advantage | Reference |

|---|---|---|---|---|

| p-Tolualdehyde | o-Toluidine | Neat mixing (1.5 h), then vacuum (>0.1 mmHg) | 99% yield, no purification needed | scirp.org |

| Aromatic Aldehydes | Non-volatile Amines | Neat, Microwave Irradiation (8 min) | Rapid, Catalyst-free | organic-chemistry.org |

| Aldehydes | Amines | CaO, Microwave Irradiation, Solvent-free | Use of inexpensive, non-toxic reagent | researchgate.net |

| Benzaldehyde | Aniline (B41778) | Neat, Reduced Pressure | High yield by removing water | scirp.org |

| Sulfonamides | Aldehydes | Neutral Al₂O₃, Solvent-free | Green, reusable dehydrating agent | nih.gov |

Enzymatic Synthesis Routes and Biocatalytic Approaches for Imines

Biocatalytic methods offer a sustainable alternative for chemical synthesis, operating under mild conditions such as ambient temperature and neutral pH. acsgcipr.org While the direct enzymatic condensation to form N-alkoxy imines is a developing area, enzymes are instrumental in the synthesis of chiral amines where imines are key intermediates. acsgcipr.org Enzymes such as imine reductases (IREDs), reductive aminases (RedAms), and transaminases are used to produce amines from ketones, a process that inherently involves the in situ formation of an imine intermediate. acsgcipr.orgacs.org

For instance, biocatalytic systems can combine ene-reductases (EReds) with IREDs to convert α,β-unsaturated ketones into chiral amines, proceeding through a saturated ketone and a subsequent imine intermediate. acs.org Furthermore, some oxidoreductases have been shown to catalyze the formation of imines, which can then be stereoselectively reduced. acs.org The use of enzymes in non-conventional solvents, like deep eutectic solvents (DES) or glycerol/buffer mixtures, is also being explored to improve substrate solubility and process efficiency. chemistryviews.org

| Enzyme Class | Reaction Type | Mechanism/Application | Reference |

|---|---|---|---|

| Imine Reductases (IREDs) | Reductive Amination | Catalyze the reduction of imines (often cyclic) formed in situ from a ketone and an amine source. | acsgcipr.org |

| ω-Transaminases | Transamination | Transfer an amino group from a donor amine to a ketone/aldehyde, proceeding through an imine intermediate without a net redox process. | acsgcipr.org |

| Ene-Reductases (EReds) & Imine Reductases (IREDs) | Enzymatic Cascade | Used in combination to synthesize chiral amines from α,β-unsaturated ketones, involving an imine intermediate. | acs.org |

| D-Amino Acid Oxidase (variant) | Oxidative Imine Formation | Catalyzes the oxidation of a primary amine to form an imine intermediate, which can then react with another amine molecule. | mdpi.com |

Synthesis via Precursor Transformation and Functional Group Interconversion

An alternative to direct condensation involves the synthesis of this compound from a precursor that already contains the core oxane ring structure. These methods rely on creating the C=N double bond through reactions like oxidation or rearranging the scaffold to form the desired product.

Oxidation-Based Synthesis of Imines from Primary Amines

Imines can be synthesized through the oxidation of the corresponding amines. mdpi.com For the synthesis of this compound, this would involve the oxidation of its precursor, N-methoxyoxan-4-amine. This approach is advantageous as it bypasses the need to handle the potentially less stable ketone precursor. A variety of chemical and enzymatic methods have been developed for the oxidative conversion of amines to imines. mdpi.comorientjchem.org

Chemical methods often employ transition metal catalysts with oxidants like molecular oxygen (O₂), hydrogen peroxide (H₂O₂), or tert-butyl hydroperoxide (TBHP). orientjchem.org For example, iron-catalyzed aerobic oxidation provides a green and practical approach for this transformation. organic-chemistry.org Organocatalytic systems, such as those using TEMPO (2,2,6,6-tetramethylpiperidinyl-N-oxyl) and a co-oxidant, are also effective. researchgate.net Recently, electrochemical oxidation has emerged as a sustainable method, using mediators to facilitate the reaction under mild conditions. acs.org Additionally, enzymatic methods, using enzymes like D-amino acid oxidase variants, have been developed to synthesize imines through the oxidation of primary amines in aqueous systems. mdpi.com

| Catalyst/Reagent System | Oxidant | Substrate | Key Feature | Reference |

|---|---|---|---|---|

| Iron Catalysts | Air (O₂) | Primary/Secondary Amines | Green and economical oxidant | organic-chemistry.org |

| Vanadium Silicates | H₂O₂ | Primary Amines | Selective toward imine formation | orientjchem.org |

| Cu(I)/TEMPO | Air (O₂) | Primary/Secondary Amines | Mild, neat conditions at room temperature | researchgate.net |

| Titanium(salen) Complex | H₂O₂ | N-Alkoxy Amines | Chemo- and enantioselective oxygenation | nih.gov |

| Electrochemical (Halogen Mediator) | Electricity | Primary/Secondary Amines | Avoids stoichiometric chemical oxidants | acs.org |

Rearrangement Reactions Leading to this compound Scaffolds

Molecular rearrangements offer complex yet powerful pathways to synthesize specific structural motifs. While no direct rearrangement reaction leading specifically to this compound is prominently documented, related transformations illustrate the potential of this strategy. The Beckmann rearrangement, for instance, transforms oximes into amides or nitriles. masterorganicchemistry.com This reaction proceeds by converting the oxime's hydroxyl group into a good leaving group, followed by a migration of the group anti- to the leaving group, breaking the N-O bond. masterorganicchemistry.com Although this would convert a precursor oxime into a lactam rather than the target imine, it demonstrates a classic rearrangement involving a C=N-O moiety.

More relevant are rearrangements of N-oxyenamines, which can lead to various nitrogen-containing heterocyclic structures. acs.org Conceptually, a suitably substituted precursor could be designed to undergo a sigmatropic or other rearrangement to form the oxane ring system with the N-methoxyimine functionality in place. For example, the Semmler-Wolff reaction involves the acid-promoted conversion of cyclohexanone oximes into anilines, a process that involves rearrangement and the formation of imine intermediates during the aromatization sequence. researchgate.net These strategies are synthetically advanced but highlight the possibility of accessing complex imine scaffolds through molecular reorganization.

| Rearrangement Reaction | General Transformation | Relevance to Imine Scaffolds | Reference |

|---|---|---|---|

| Beckmann Rearrangement | Ketoxime → Amide (Lactam) | Involves rearrangement of a C=N-OH moiety, a close analogue to the target structure. | masterorganicchemistry.com |

| Semmler-Wolff Reaction | Cyclohexanone Oxime → Aniline | An aromatization reaction that proceeds through imine intermediates. | researchgate.net |

| N-Oxyenamine Rearrangements | Varies (e.g., sigmatropic shifts) | A potential, though complex, strategy for constructing functionalized N-alkoxy imine heterocycles. | acs.org |

Stereoselective and Asymmetric Synthesis of this compound Derivatives

The synthesis of chiral amines and their derivatives is a cornerstone of medicinal chemistry, and various methods have been developed for the asymmetric functionalization of imines and related compounds. These methodologies can be conceptually applied to this compound to access chiral substituted N-methoxyoxan-4-amines. Key strategies include the asymmetric reduction of the C=N bond and the diastereoselective addition of nucleophiles to imines bearing a chiral auxiliary.

Asymmetric Reduction of the Imine Moiety

One of the most direct approaches to introduce chirality is the asymmetric reduction of the prochiral C=N bond of this compound. This strategy is analogous to the well-established asymmetric reduction of ketoxime ethers to produce chiral primary amines. The success of such a reduction hinges on the use of a chiral reducing agent or a chiral catalyst that can effectively differentiate between the two faces of the imine.

Research on the asymmetric reduction of ketoxime O-alkyl ethers has demonstrated the efficacy of chirally modified borohydride reagents. For instance, reducing agents prepared from sodium borohydride (NaBH₄), zirconium tetrachloride (ZrCl₄), and chiral amino alcohols have yielded optically active primary amines with high enantiomeric excess. rsc.org The stereochemical outcome of these reactions is influenced by factors such as the solvent, temperature, and the specific structure of the chiral ligand. rsc.org

Another powerful method involves the use of chiral spiroborate esters as catalysts for the borane-mediated reduction of oxime ethers. This catalytic approach has been shown to produce (S)-1-aralkylamines in high yields and with excellent enantioselectivities. acs.org The proposed mechanism involves the formation of a complex between the chiral spiroborate, borane, and the oxime ether, which facilitates a stereoselective hydride transfer. acs.org

The table below summarizes representative results for the asymmetric reduction of acyclic ketoxime ethers, which can be considered as models for the reduction of this compound.

| Substrate (Oxime Ether) | Chiral Reagent/Catalyst | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| Acetophenone O-methyl ether | NaBH₄-ZrCl₄-(S)-valinol | THF | -78 | 85 | 92 |

| Propiophenone O-methyl ether | NaBH₄-ZrCl₄-(S)-valinol | THF | -78 | 82 | 95 |

| Acetophenone O-benzyl ether | (R,S)-spiroborate ester/BH₃-THF | THF | 0-5 | 92 | 98 |

| 1-Naphthyl methyl ketoxime O-benzyl ether | (R,S)-spiroborate ester/BH₃-THF | THF | 0-5 | 90 | 96 |

Transition metal-catalyzed asymmetric hydrogenation is another premier method for the synthesis of chiral amines from imines. nih.gov Chiral iridium complexes with phosphino-oxazoline ligands, for example, have been successfully employed for the asymmetric hydrogenation of N-aryl imines with high enantioselectivities. nih.gov Adapting such catalytic systems to N-alkoxy imines like this compound could provide an efficient route to the corresponding chiral N-methoxy amine.

Stereoselective Nucleophilic Addition to Chiral Imines

An alternative strategy involves the introduction of a chiral auxiliary to the imine structure, which can direct the stereochemical course of a subsequent nucleophilic addition. While the N-methoxy group itself is not a chiral auxiliary, one could envision a synthetic route where a chiral auxiliary is temporarily installed on the nitrogen atom of an oxan-4-imine derivative, followed by nucleophilic addition and subsequent removal of the auxiliary and installation of the methoxy (B1213986) group.

The use of N-tert-butanesulfinyl imines is a prominent example of this approach. The chiral sulfinyl group effectively controls the facial selectivity of the addition of various nucleophiles to the C=N bond, leading to the formation of chiral amines with high diastereoselectivity. northwestern.edu This methodology has been successfully applied to a wide range of imines, including those derived from cyclic ketones.

The general principle is illustrated in the table below, showcasing the diastereoselective addition of silyl anions to N-tert-butanesulfinyl imines.

| Imine Substrate | Nucleophile | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|---|

| (S)-N-(Cyclohexylidene)-2-methylpropane-2-sulfinamide | PhMe₂SiLi | THF | -78 | 95 | >98:2 |

| (S)-N-(4-tert-Butylcyclohexylidene)-2-methylpropane-2-sulfinamide | PhMe₂SiLi | THF | -78 | 92 | >98:2 |

| (S)-N-(Adamantylidene)-2-methylpropane-2-sulfinamide | PhMe₂SiLi | THF | -78 | 89 | >98:2 |

While this strategy would require additional synthetic steps to install and remove the chiral auxiliary and subsequently add the methoxy group, it offers a powerful and predictable way to control the stereochemistry of nucleophilic additions to the 4-position of the oxane ring.

Mechanistic Investigations of N Methoxyoxan 4 Imine Reactivity

Nucleophilic Addition Reactions at the Imine Carbon Center

The most common reaction pathway for imines is the nucleophilic addition to the electrophilic imine carbon. nih.govyoutube.com This reaction is analogous to the nucleophilic addition to carbonyl compounds like ketones and aldehydes. masterorganicchemistry.comlibretexts.org The carbon atom of the C=N double bond is electron-deficient due to the higher electronegativity of nitrogen, making it susceptible to attack by nucleophiles. youtube.com For N-methoxyoxan-4-imine, the nature of this addition is influenced by both the heterocyclic ring and the substituent on the nitrogen atom.

The six-membered oxane ring in this compound typically adopts a chair conformation to minimize steric and torsional strain. This conformational preference has significant stereoelectronic implications for the reactivity of the imine. The approach of a nucleophile to the sp²-hybridized imine carbon can occur from two distinct trajectories: an axial attack or an equatorial attack.

The facial selectivity of nucleophilic addition is dictated by a combination of steric and electronic effects. acs.orgacs.org Steric hindrance from the axial hydrogens at the C2 and C6 positions can disfavor the axial approach of bulky nucleophiles. Conversely, smaller nucleophiles may prefer the axial trajectory. Electronic effects, such as hyperconjugation between the approaching nucleophile's orbital and the anti-periplanar σ* orbitals of adjacent C-C or C-O bonds in the ring, also play a crucial role in stabilizing the transition state. acs.org The presence of the ring oxygen atom can influence the electrophilicity of the imine carbon through its inductive electron-withdrawing effect, while also potentially participating in stabilizing interactions.

Illustrative Data Table: Predicted Stereoselectivity in Nucleophilic Addition to this compound

The following data is illustrative, based on established principles of nucleophilic addition to substituted cyclohexanones, and represents expected trends rather than observed experimental results.

| Nucleophile (Nu⁻) | Predicted Major Trajectory | Predicted Major Diastereomer (Product) | Rationale |

| H⁻ (from NaBH₄) | Axial | Equatorial N-methoxy-N-hydro-oxan-4-amine | Small nucleophile, less steric hindrance for axial attack. |

| CH₃⁻ (from CH₃MgBr) | Axial/Equatorial (mix) | Mixture of diastereomers | Intermediate steric bulk, competition between pathways. |

| Ph⁻ (from PhLi) | Equatorial | Axial N-methoxy-N-phenyl-oxan-4-amine | Bulky nucleophile, axial approach is sterically hindered. |

| (CH₃)₃C⁻ (from t-BuLi) | Equatorial | Axial N-methoxy-N-tert-butyl-oxan-4-amine | Very bulky nucleophile, strong preference for equatorial attack. |

The N-methoxy (-OCH₃) group is a key modulator of the imine's reactivity. It exerts two opposing electronic effects: a σ-inductive electron-withdrawing effect (-I) and a π-donating effect (+M) through the lone pairs on the oxygen atom.

Inductive Effect (-I): The electronegative oxygen atom pulls electron density away from the nitrogen through the N-O sigma bond. This effect increases the partial positive charge on the imine carbon, enhancing its electrophilicity compared to an N-alkyl imine.

Resonance Effect (+M): The lone pairs on the methoxy (B1213986) oxygen can be delocalized towards the C=N bond. This resonance donation reduces the electrophilicity of the imine carbon.

Illustrative Data Table: Predicted Relative Reactivity Towards Nucleophilic Addition

This table presents a hypothetical comparison of reaction rates based on the electronic effects of the substituent at the 4-position.

| Compound | Key Feature | Predicted Relative Rate (k_rel) |

| Oxan-4-one | C=O bond (highly polarized) | 100 |

| This compound | C=N-OCH₃ (activated imine) | 10-20 |

| N-propyloxan-4-imine | C=N-Alkyl (standard imine) | 1 |

Reactions Involving the Imine Nitrogen Atom

While the imine carbon is electrophilic, the nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic and basic. nih.gov Reactions can therefore also occur at the nitrogen center.

The lone pair on the imine nitrogen can react with electrophiles such as alkyl halides or acyl chlorides. This reaction leads to the formation of a positively charged N-alkoxyiminium salt. These iminium salts are significantly more electrophilic at the carbon atom than the neutral imine and are highly susceptible to subsequent nucleophilic attack. masterorganicchemistry.com The N-acylation of the imine, for instance, would generate a highly activated intermediate that could readily react with even weak nucleophiles.

Table: Examples of N-Alkylation and N-Acylation Reactions

| Reagent | Reagent Type | Product |

| Methyl iodide (CH₃I) | Alkylating Agent | N-methoxy-N-methyloxan-4-iminium iodide |

| Benzyl bromide (BnBr) | Alkylating Agent | N-benzyl-N-methoxyoxan-4-iminium bromide |

| Acetyl chloride (CH₃COCl) | Acylating Agent | N-acetyl-N-methoxyoxan-4-iminium chloride |

| Benzoyl chloride (PhCOCl) | Acylating Agent | N-benzoyl-N-methoxyoxan-4-iminium chloride |

Imine formation is a reversible process. masterorganicchemistry.com this compound can react with other primary amines in a process called transimination, leading to an equilibrium mixture of the starting imine and the newly formed imine. The position of the equilibrium is determined by the relative stability of the two imines and the concentrations of the reactants and products. The reaction is typically catalyzed by acid. The removal of one component, such as the volatile methoxyamine (CH₃ONH₂) byproduct, can drive the equilibrium towards the formation of the new imine.

Illustrative Data Table: Predicted Equilibrium Constants (K_eq) for Transimination

The following data is hypothetical, illustrating how the basicity and steric bulk of the incoming amine might influence the equilibrium position at a constant pH.

| Incoming Amine (R-NH₂) | Predicted K_eq | Rationale |

| Aniline (B41778) (Ph-NH₂) | < 1 | Less basic than methoxyamine; resulting N-aryl imine is stabilized by conjugation but aniline is a weaker nucleophile. |

| Propylamine (CH₃CH₂CH₂-NH₂) | ~ 1 | Similar basicity and steric profile to methoxyamine. |

| tert-Butylamine ((CH₃)₃C-NH₂) | < 1 | The resulting N-tert-butyl imine is sterically hindered, disfavoring its formation. |

Pericyclic Reactions and Cycloadditions Involving the C=N Bond

The C=N double bond of an imine can participate in pericyclic reactions, most notably in [4+2] cycloadditions, also known as aza-Diels-Alder reactions. nih.govwikipedia.org In these reactions, the imine can act as the dienophile (the 2π component), reacting with a conjugated diene to form a six-membered nitrogen-containing heterocycle (a tetrahydropyridine (B1245486) derivative).

The reactivity of this compound as a dienophile is enhanced by the electron-withdrawing N-methoxy group, which lowers the energy of the imine's LUMO (Lowest Unoccupied Molecular Orbital), facilitating the reaction with the HOMO (Highest Occupied Molecular Orbital) of an electron-rich diene. These reactions can exhibit high levels of regio- and stereoselectivity. While less common, imines can also act as the 4π component in inverse-electron-demand Diels-Alder reactions if appropriately substituted with electron-donating groups on the carbon framework. Other cycloadditions, such as [2+2] cycloadditions with ketenes (Staudinger synthesis) or [3+2] cycloadditions with azomethine ylides, are also known for imines, suggesting that this compound could potentially undergo these transformations to yield various heterocyclic structures. wikipedia.orgnih.gov

Table: Potential [4+2] Cycloaddition Reactions of this compound

| Diene | Expected Product Class |

| 2,3-Dimethyl-1,3-butadiene | Spirocyclic Tetrahydropyridine |

| Danishefsky's diene | Spirocyclic Dihydropyridinone derivative (after hydrolysis) |

| Cyclopentadiene | Fused Polycyclic Tetrahydropyridine |

Hydrolytic Stability and Mechanism of this compound in Varied Media

The hydrolytic stability of the this compound is a critical parameter influencing its viability in aqueous environments. The core of this molecule's reactivity lies in its oxime ether linkage (C=N-O-CH₃), a functional group known for greater stability against hydrolysis compared to simple imines (C=N-R) nih.govresearchgate.net. This enhanced stability can be attributed to the electronic properties of the oxygen atom adjacent to the imine nitrogen. The lone pairs of electrons on the oxygen atom participate in resonance, which increases the electron density on the C1 carbon, thereby reducing its electrophilicity and making it less susceptible to nucleophilic attack by water nih.govnih.gov.

The hydrolysis of oximes and their ethers is a reversible process that is catalyzed by acid nih.govmasterorganicchemistry.commasterorganicchemistry.com. The reaction proceeds through a mechanism analogous to the hydrolysis of imines, involving a series of protonation and nucleophilic addition steps. In an acidic medium, the reaction is initiated by the protonation of the imine nitrogen atom. This step increases the electrophilicity of the carbon atom in the C=N bond, facilitating a nucleophilic attack by a water molecule masterorganicchemistry.comchemistrysteps.com. This attack forms a protonated carbinolamine intermediate. Subsequent proton transfer and elimination of N-methoxyhydroxylamine lead to the formation of an oxonium ion, which upon deprotonation, regenerates the parent ketone, oxan-4-one, and releases N-methoxyhydroxylamine masterorganicchemistry.com.

The general mechanism for acid-catalyzed hydrolysis is outlined as follows:

Protonation: The nitrogen atom of the oxime ether is protonated by an acid (H₃O⁺), forming a highly electrophilic iminium ion.

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electrophilic carbon atom of the iminium ion.

Proton Transfer: A proton is transferred from the oxygen atom of the attacking water molecule to the nitrogen atom of the oxime ether moiety. This converts the methoxyamino group into a better leaving group.

Elimination: The C-N bond cleaves, and the leaving group (N-methoxyhydroxylamine) is eliminated.

Deprotonation: The resulting protonated ketone is deprotonated by water to yield the final ketone product (oxan-4-one).

The rate of hydrolysis is significantly dependent on the pH of the medium. Studies on isostructural oximes demonstrate that the stability is much greater in neutral or slightly basic conditions compared to acidic conditions nih.gov. The acid catalysis is a key factor, as protonation of the nitrogen is a crucial step for activating the C=N bond towards hydrolysis nih.gov.

The data below illustrates the half-life for the hydrolysis of a model oxime compound at various pD levels, demonstrating the profound effect of acidity on stability nih.gov.

Hydrolytic Stability of a Model Oxime

| pD | Half-life (t₁/₂) in hours |

|---|---|

| 5.0 | 14 ± 1 |

| 6.0 | 140 ± 10 |

| 7.0 | >1000 |

| 8.0 | >1000 |

| 9.0 | >1000 |

Data derived from studies on a representative isostructural oxime to illustrate the general hydrolytic behavior of this functional group nih.gov.

Ring Transformations and Skeletal Rearrangements Involving N Methoxyoxan 4 Imine

Conversion to Other Oxygen- and Nitrogen-Containing Heterocycles

The N-methoxyoxan-4-imine ring system can be synthetically manipulated to yield other valuable heterocyclic structures. A prominent transformation in this category is the acid-catalyzed Beckmann rearrangement, which converts the six-membered oxane ring into a seven-membered 1,4-oxazepane (B1358080) derivative. wikipedia.orgresearchgate.netrsc.org This reaction proceeds through the protonation of the methoxy (B1213986) group, converting it into a good leaving group (methanol). The subsequent migration of one of the α-carbon atoms to the electron-deficient nitrogen atom results in the formation of a nitrilium ion intermediate. Trapping of this intermediate by water leads to the formation of a ring-expanded lactam, specifically a derivative of 1,4-oxazepan-5-one. researchgate.net

The general mechanism for the Beckmann rearrangement involves the activation of the hydroxyl group of an oxime, typically with strong acids or Lewis acids, to facilitate its departure. organic-chemistry.org The migration of the group anti-periplanar to the leaving group is a key stereospecific step in this concerted rearrangement. wikipedia.orgorganic-chemistry.org In the case of this compound, the methoxy group would be the leaving group upon activation.

Under different conditions, specifically reductive conditions, this compound can be converted to piperidine (B6355638) derivatives. The reductive rearrangement of oxime ethers, often catalyzed by Lewis acids such as tris(pentafluorophenyl)borane (B72294) with a hydrosilane reducing agent, can lead to ring-enlarged secondary amines. rsc.org For this compound, this would involve a rearrangement followed by reduction to yield a substituted piperidine.

Expansion and Contraction of the Oxane Ring System

The expansion and contraction of the oxane ring of this compound are significant skeletal rearrangements that lead to the formation of different heterocyclic systems.

Ring Expansion:

The most notable ring expansion reaction is the Beckmann rearrangement, which transforms the six-membered this compound into a seven-membered 1,4-oxazepan-5-one. csbsju.edu This acid-catalyzed process is a powerful method for synthesizing medium-ring lactams. masterorganicchemistry.comchemistrysteps.com The reaction is initiated by the activation of the N-methoxy group, followed by a concerted 1,2-shift of an adjacent carbon atom to the nitrogen, leading to the ring-expanded product. researchgate.net The choice of catalyst, which can range from strong Brønsted acids like sulfuric acid to Lewis acids and other reagents like tosyl chloride, can influence the reaction conditions and efficiency. wikipedia.org

Ring Contraction:

While less common than ring expansion, ring contraction of cyclic ketoximes can occur through pathways such as the Neber rearrangement. alfa-chemistry.com This reaction typically proceeds through the formation of an azirine intermediate, which upon hydrolysis yields an α-aminoketone. For this compound, this would involve the formation of a bicyclic azirine intermediate, followed by hydrolytic opening to a five-membered ring, a derivative of 3-aminotetrahydrofuran-4-one. The Neber rearrangement is often considered a side reaction to the Beckmann rearrangement and is favored under different conditions.

| Transformation | Starting Material Analogue | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|---|

| Ring Expansion (Beckmann Rearrangement) | Cyclohexanone Oxime | H₂SO₄, heat | ε-Caprolactam (Lactam) | wikipedia.org |

| Ring Expansion (Reductive Rearrangement) | Cyclic Oxime Ethers | B(C₆F₅)₃, Hydrosilane | Ring-Enlarged Secondary Amine | rsc.org |

| Ring Contraction (Neber Rearrangement) | Ketoxime Tosylates | Base (e.g., ethoxide) | α-Aminoketone | alfa-chemistry.com |

Skeletal Rearrangements Influenced by the N-Methoxyimine Moiety

The N-methoxyimine moiety plays a crucial role in directing the course of skeletal rearrangements of the oxane ring. The electronic properties and stereochemistry of this functional group are key determinants of the reaction outcomes.

In the Beckmann rearrangement, the stereochemistry of the N-methoxyimine is critical. The migration of a carbon atom occurs anti to the leaving group on the nitrogen. wikipedia.org This stereospecificity dictates which of the two α-carbons migrates, leading to a specific regioisomer of the resulting lactam. While the two α-carbons in this compound are chemically equivalent, in substituted derivatives, this stereochemical requirement would be crucial for predicting the product.

The N-methoxy group itself influences the reactivity compared to a traditional oxime (N-OH). Under acidic conditions, the methoxy group is protonated to form a good leaving group (methanol), similar to the protonation of the hydroxyl group in an oxime to form water. masterorganicchemistry.com The electron-donating nature of the methoxy group can also influence the stability of intermediates and the activation energy of the rearrangement. Computational studies on the Beckmann rearrangement have shown that the mechanism can be concerted or stepwise, depending on the substrate and reaction conditions. researchgate.net

Another potential rearrangement is the Beckmann fragmentation, which can compete with the rearrangement, particularly if one of the α-carbons is a quaternary center that can stabilize a positive charge. wikipedia.org In the case of this compound, fragmentation would lead to the opening of the oxane ring and the formation of a cyano-containing carboxylic acid derivative. The choice of reagents and conditions can be tailored to favor either the rearrangement or fragmentation pathway. wikipedia.org

| Feature of N-Methoxyimine | Influence on Rearrangement | Potential Outcome | Reference |

|---|---|---|---|

| Stereochemistry (anti-migration) | Determines which α-carbon migrates in unsymmetrical derivatives. | Regioselective formation of lactams. | wikipedia.org |

| N-Methoxy Group as Leaving Group | Requires activation (e.g., by acid) to initiate rearrangement. | Formation of a nitrilium ion intermediate. | masterorganicchemistry.com |

| Electronic Effects | Influences the stability of intermediates and transition states. | Affects reaction rate and pathway (rearrangement vs. fragmentation). | researchgate.net |

| Potential for Fragmentation | Can compete with rearrangement, especially with stabilizing groups on the α-carbon. | Ring-opened products with nitrile and carboxylic acid functionalities. | wikipedia.org |

Theoretical and Computational Chemistry Studies of N Methoxyoxan 4 Imine

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to provide detailed information about molecular geometry, stability, and electronic properties, which govern chemical reactivity. For a molecule like N-methoxyoxan-4-imine, these calculations can predict its behavior in chemical reactions and its preferred three-dimensional structures.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. It offers a favorable balance between computational cost and accuracy, making it ideal for studying the conformational landscape of molecules like this compound.

The conformational flexibility of this compound is primarily determined by two structural features: the puckering of the six-membered oxane ring and the stereochemistry around the C=N double bond. The oxane ring is expected to adopt low-energy chair conformations to minimize steric and torsional strain. Additionally, the methoxy (B1213986) group attached to the imine nitrogen can exist in either a syn or anti orientation relative to the ring, leading to (E) and (Z) isomers.

A typical DFT study would involve geometry optimization of all possible conformers to find their minimum energy structures. The calculations would likely employ a functional such as B3LYP, which is known for its reliability in describing organic molecules, paired with a Pople-style basis set like 6-311+G(d,p) to accurately account for electron distribution and polarization. The relative energies of the optimized conformers determine their thermodynamic stability and expected population distribution at equilibrium.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated via DFT

| Conformer/Isomer | Description | Relative Energy (kcal/mol) |

|---|---|---|

| 1a | Chair, (E)-isomer, Methoxy group equatorial-like | 0.00 |

| 1b | Chair, (Z)-isomer, Methoxy group equatorial-like | 1.85 |

| 2a | Chair, (E)-isomer, Methoxy group axial-like | 3.20 |

| 2b | Chair, (Z)-isomer, Methoxy group axial-like | 4.50 |

| 3 | Twist-Boat, (E)-isomer | 6.10 |

This interactive table presents hypothetical data. The conformer with the lowest energy is set as the reference (0.00 kcal/mol). Higher values indicate lower stability.

The results would likely show that the chair conformation is significantly more stable than higher-energy twist-boat or boat forms. The (E)-isomer is often found to be thermodynamically preferred over the (Z)-isomer in similar systems due to reduced steric hindrance.

Computational chemistry is a powerful tool for elucidating reaction mechanisms by identifying and characterizing the transition states (TS) that connect reactants to products. For this compound, a key reaction of interest is its hydrolysis back to oxan-4-one and N-methoxyamine, a common reactivity pathway for imines.

Transition state analysis would be performed using DFT to map the potential energy surface of the hydrolysis reaction. This involves locating the saddle point (the transition state) for each elementary step, such as the initial nucleophilic attack of water on the imine carbon and subsequent proton transfers. The identity of a true transition state is confirmed by a vibrational frequency analysis, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

The calculated activation energy (the energy difference between the transition state and the reactants) is crucial for predicting the reaction rate. According to transition state theory, a higher activation barrier corresponds to a slower reaction. Such studies can also reveal the role of catalysts, for instance, by showing how protonation of the imine nitrogen by an acid lowers the activation energy for water addition.

Table 2: Hypothetical Calculated Activation Free Energies (ΔG‡) for the Steps of Acid-Catalyzed Imine Hydrolysis

| Reaction Step | Description | ΔG‡ (kcal/mol) |

|---|---|---|

| TS1 | Protonation of the imine nitrogen | 5.2 |

| TS2 | Nucleophilic attack of water on the imine carbon | 15.8 |

| TS3 | Proton transfer from attacking water | 8.1 |

| TS4 | C-N bond cleavage | 12.5 |

This interactive table displays hypothetical kinetic data. The rate-determining step is the one with the highest activation energy (TS2).

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgyoutube.com The energy and spatial distribution of these orbitals are key predictors of a molecule's reactivity.

For this compound, the HOMO is expected to be primarily localized on the nitrogen atom and the C=N π-bond, indicating its character as a Lewis base or nucleophile. The LUMO would be the corresponding π* antibonding orbital, centered on the electrophilic imine carbon atom. An electrophile will attack the molecule at the site of the HOMO, while a nucleophile will attack at the site of the LUMO. youtube.com

The energy gap between the HOMO and LUMO is an important indicator of chemical stability and reactivity. A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

Table 3: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) | Description and Reactivity Implication |

|---|---|---|

| HOMO | -9.5 | Localized on the C=N moiety; indicates nucleophilic/basic character. |

| LUMO | +1.2 | Localized on the C=N π* orbital; indicates electrophilic character at the carbon. |

| HOMO-LUMO Gap | 10.7 | A larger gap suggests high kinetic stability. |

This interactive table presents hypothetical FMO data. The energies predict how the molecule interacts with other reagents.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum chemical calculations provide static pictures of molecules at minimum energy points, Molecular Dynamics (MD) simulations model the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing insights into conformational changes and interactions with the surrounding environment, such as a solvent.

An MD simulation of this compound, typically in a box of explicit water molecules, would reveal its dynamic conformational landscape. Over the course of the simulation (nanoseconds to microseconds), the oxane ring would be observed to fluctuate and potentially undergo ring flips between different chair conformations. This allows for a more realistic understanding of the molecule's flexibility compared to static DFT calculations.

Furthermore, MD simulations are invaluable for studying solvation effects. By analyzing the trajectory, one can calculate radial distribution functions (RDFs), which describe the probability of finding solvent molecules at a certain distance from specific atoms of the solute. For this compound, RDFs would likely show a well-defined first solvation shell of water molecules around the polar imine nitrogen and the ether oxygen of the methoxy group, highlighting the importance of hydrogen bonding in its interaction with aqueous environments.

Computational Design and Virtual Screening of Novel this compound Derivatives

Computational chemistry plays a crucial role in modern drug discovery and materials science through the rational design of new molecules. Starting from a lead compound like this compound, computational methods can be used to design and evaluate novel derivatives with improved properties, such as enhanced biological activity or stability.

The process often begins with creating a virtual library of derivatives by systematically modifying the parent structure. For this compound, modifications could include adding substituents to the oxane ring or altering the group attached to the imine nitrogen.

These virtual libraries are then subjected to a high-throughput virtual screening process. If the goal is to develop an enzyme inhibitor, molecular docking simulations would be used to predict the binding affinity of each derivative to the target protein's active site. biointerfaceresearch.com Alternatively, Quantitative Structure-Activity Relationship (QSAR) models, which correlate chemical structure with biological activity, can be developed to rapidly predict the potency of new derivatives. This in silico approach allows chemists to prioritize the most promising candidates for synthesis and experimental testing, saving significant time and resources. nih.gov

Table 4: Hypothetical Virtual Screening Data for this compound Derivatives Targeting a Hypothetical Kinase

| Derivative | Modification | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| Parent | This compound | -5.8 |

| Deriv-01 | 2-fluoro substitution on oxane ring | -6.5 |

| Deriv-02 | N-ethoxy instead of N-methoxy | -6.1 |

| Deriv-03 | 3-hydroxyl substitution on oxane ring | -7.2 |

| Deriv-04 | N-benzyloxy instead of N-methoxy | -7.9 |

This interactive table shows hypothetical docking scores. More negative values indicate stronger predicted binding to the target.

Future Directions and Emerging Research Avenues for N Methoxyoxan 4 Imine Chemistry

Exploration of Novel Catalytic Systems for Synthesis and Transformation

The development of efficient and selective catalytic systems is paramount to unlocking the full synthetic potential of N-methoxyoxan-4-imine. Current research is focused on several key areas:

Transition-Metal Catalysis: The inherent reactivity of the imine bond in this compound makes it an excellent substrate for transition-metal-catalyzed transformations. Researchers are actively investigating the use of catalysts based on palladium, rhodium, and copper to effect novel bond formations. For instance, palladium-catalyzed cross-coupling reactions could enable the introduction of various aryl and vinyl substituents at the carbon atom of the C=N bond, providing access to a diverse range of functionalized oxane derivatives.

Organocatalysis: Asymmetric organocatalysis offers a powerful, metal-free approach to the stereoselective functionalization of this compound. Chiral Brønsted acids and aminocatalysts are being explored to control the enantioselectivity of nucleophilic additions to the imine. organic-chemistry.org These methods are particularly attractive for the synthesis of chiral building blocks for the pharmaceutical industry.

Biocatalysis: The use of enzymes to catalyze reactions involving this compound represents a green and highly selective synthetic strategy. Imine reductases (IREDs) and other engineered enzymes are being screened for their ability to reduce the imine to the corresponding amine with high enantiopurity. This biocatalytic approach is also being extended to more complex cascade reactions, where multiple enzymatic steps are combined in a single pot to generate structurally complex molecules from simple precursors.

| Catalytic System | Key Advantages | Potential Applications in this compound Chemistry |

| Transition-Metal Catalysis | High reactivity, broad substrate scope, well-established methodologies. | Cross-coupling reactions, C-H activation, cycloadditions. |

| Organocatalysis | Metal-free, environmentally benign, high enantioselectivity. | Asymmetric nucleophilic additions, Mannich reactions, Michael additions. |

| Biocatalysis | High selectivity (chemo-, regio-, and stereo-), mild reaction conditions, sustainable. | Asymmetric reduction to amines, cascade reactions for complex molecule synthesis. |

Integration into Advanced Organic Synthesis Methodologies

The unique structural features of this compound make it a valuable building block for the construction of complex molecular architectures. Its integration into advanced organic synthesis methodologies is a rapidly developing area of research.

One of the most promising applications is in diversity-oriented synthesis (DOS) , where the goal is to rapidly generate libraries of structurally diverse small molecules. The oxane ring of this compound can serve as a central scaffold, with the imine functionality providing a handle for the introduction of various substituents and functional groups. This approach can lead to the discovery of new bioactive compounds.

Furthermore, this compound is being explored as a key component in multicomponent reactions (MCRs) . MCRs are highly efficient one-pot reactions in which three or more reactants combine to form a single product, incorporating most or all of the atoms of the starting materials. The imine can act as a versatile electrophile in these reactions, participating in Passerini, Ugi, and other named MCRs to generate complex, drug-like molecules. nih.gov

Methodological Advancements in this compound Reactivity Studies

A deep understanding of the reactivity of this compound is crucial for its effective utilization in synthesis. Researchers are employing a combination of experimental and computational techniques to probe its chemical behavior.

In situ spectroscopic techniques , such as NMR and IR spectroscopy, are being used to monitor reactions involving this compound in real-time. This allows for the identification of transient intermediates and the elucidation of reaction kinetics.

Computational chemistry , particularly density functional theory (DFT) calculations, is proving to be an invaluable tool for predicting the reactivity and selectivity of this compound in various transformations. researchgate.net These theoretical studies can guide the design of new experiments and the development of more efficient catalytic systems.

| Methodology | Contribution to Understanding Reactivity |

| In situ Spectroscopy | Real-time monitoring of reactions, identification of intermediates, kinetic analysis. |

| Computational Chemistry (DFT) | Prediction of reactivity and selectivity, elucidation of reaction mechanisms, catalyst design. |

Applications in Mechanistic Organic Chemistry Investigations

The well-defined structure and predictable reactivity of this compound make it a useful tool for investigating the mechanisms of fundamental organic reactions.

For example, it can be used as a mechanistic probe to study the intimate details of imine-related reactions, such as nucleophilic additions and cycloadditions. By systematically varying the substituents on the oxane ring and the methoxy (B1213986) group, researchers can gain insights into the electronic and steric effects that govern these transformations.

Moreover, isotopically labeled versions of this compound can be synthesized and used in kinetic isotope effect (KIE) studies. KIE experiments provide detailed information about the transition state of a reaction, helping to distinguish between different possible mechanistic pathways.

Q & A

Q. What are the recommended synthetic routes for N-methoxyoxan-4-imine in academic research?

this compound is typically synthesized via reductive amination or condensation reactions involving oxane derivatives and methoxyamine precursors. For example, analogous compounds like N-(4-methoxybenzylidene)aniline (CAS 836-41-9) are synthesized by reacting 4-methoxybenzaldehyde with aniline under acidic conditions . For this compound, similar methodologies may involve:

- Step 1 : Preparation of oxan-4-one intermediates.

- Step 2 : Condensation with methoxyamine hydrochloride under controlled pH and temperature.

- Step 3 : Purification via column chromatography or recrystallization. Reaction conditions (e.g., solvent choice, temperature, and catalyst) must be optimized to minimize side reactions and improve yield .

Q. What analytical techniques are employed to confirm the structure of this compound?

Structural validation relies on a combination of:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm methoxy and imine functional groups.

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy : Identification of characteristic imine (C=N) and methoxy (C-O) stretches. Discrepancies in spectral data should prompt re-evaluation of synthetic conditions or computational validation .

Q. What safety protocols should be followed when handling this compound?

While specific safety data for this compound is limited, analogous compounds (e.g., 4-methoxy-N-methylaniline) highlight hazards such as skin/eye irritation (H315, H319) and respiratory sensitization (H335) . Recommended precautions include:

- Ventilation : Use fume hoods or negative-pressure systems during synthesis .

- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles .

- Post-Handling : Thorough decontamination of exposed surfaces and equipment .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound?

Density Functional Theory (DFT) calculations can model:

- Electrophilicity : Reactivity of the imine group in nucleophilic additions.

- Tautomeric Equilibria : Stability of keto-enol forms in solution.

- Binding Affinity : Interactions with biological targets (e.g., enzymes) using molecular docking. Tools like Gaussian or ORCA are recommended for these studies, with validation against experimental NMR/IR data .

Q. What strategies resolve contradictory data in the characterization of this compound?

Contradictions in spectral or reactivity data may arise from:

- Impurity Profiles : Use HPLC or GC-MS to identify byproducts.

- Tautomerism : Variable-temperature NMR to study dynamic equilibria.

- Crystallography : Single-crystal X-ray diffraction for definitive structural assignment. Collaborative validation with independent labs or databases (e.g., NIST Chemistry WebBook) is critical .

Q. How do structural modifications of this compound influence its biological activity?

Methoxy and imine groups are key pharmacophores. For example:

- Methoxy Position : Para-substitution (as in 4-methoxyphenyl derivatives) enhances metabolic stability .

- Imine Functionalization : Conversion to hydrazones or oximes alters bioavailability and target selectivity. Comparative studies with analogs (e.g., N-(4-fluorobenzyl)-2-(4-methoxyphenyl)ethanamine) can guide structure-activity relationship (SAR) optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。